4(1H)-Pyrimidinone, 5-(2-hydroxyethyl)-2-methyl-

Chemical Synthesis Medicinal Chemistry Quality Control

This specific 5-(2-hydroxyethyl)-2-methyl-4(3H)-pyrimidinone scaffold is non-negotiable for programs requiring the precise hydrogen-bonding geometry and synthetic handle provided by the 5-(2-hydroxyethyl) moiety, a key differentiator from unsubstituted 2-methyl-4(3H)-pyrimidinone (CAS 19875-04-8). Essential for constructing 5-substituted carbocyclic nucleosides and optimizing HMG-CoA reductase inhibitors. Ensure your synthetic pathway and SAR studies remain intact by sourcing this exact CAS.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 36324-01-3
Cat. No. B13825413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(1H)-Pyrimidinone, 5-(2-hydroxyethyl)-2-methyl-
CAS36324-01-3
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=O)N1)CCO
InChIInChI=1S/C7H10N2O2/c1-5-8-4-6(2-3-10)7(11)9-5/h4,10H,2-3H2,1H3,(H,8,9,11)
InChIKeyFRIPXRMDCWNCNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Hydroxyethyl)-2-methyl-4(3H)-pyrimidinone (CAS 36324-01-3): Structural and Physicochemical Baseline for Research Procurement


4(1H)-Pyrimidinone, 5-(2-hydroxyethyl)-2-methyl- (CAS 36324-01-3), also known as 5-(2-hydroxyethyl)-2-methyl-4(3H)-pyrimidinone, is a monocyclic pyrimidinone derivative with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . This compound belongs to the broader class of pyrimidin-4(3H)-ones, which are recognized for their versatility as intermediates in the synthesis of nucleoside analogs and heterocyclic bioactive scaffolds [1]. The molecule features a 2-methyl substituent on the pyrimidine ring and a 5-(2-hydroxyethyl) side chain, which imparts specific hydrogen-bonding capacity and polarity (cLogP ≈ -0.39, TPSA ≈ 66 Ų) . These attributes differentiate it from simpler 2-methyl-4(3H)-pyrimidinone analogs and make it a strategically relevant building block for medicinal chemistry campaigns targeting HMG-CoA reductase, human neutrophil elastase, and nucleoside-based therapeutics [2].

Procurement Risk: Why Simple 2-Methyl-4(3H)-pyrimidinone Analogs Cannot Substitute for 5-(2-Hydroxyethyl)-2-methyl-4(3H)-pyrimidinone (36324-01-3)


Within the pyrimidinone class, substitution pattern dictates downstream synthetic utility and target engagement. The presence of the 5-(2-hydroxyethyl) moiety in CAS 36324-01-3 introduces a critical hydrogen-bond donor/acceptor pair and a flexible alkyl chain that is absent in unsubstituted 2-methyl-4(3H)-pyrimidinone (CAS 19875-04-8) [1]. This functional handle is essential for constructing 5-substituted pyrimidine carbocyclic nucleosides, where it serves as a precursor for further elaboration [2]. Moreover, patents disclose that pyrimidinones bearing a hydroxyethyl group at the 5-position exhibit enhanced potency as HMG-CoA reductase inhibitors compared to their non-hydroxylated counterparts, although direct quantitative comparisons for this specific compound are not available in the public domain [3]. Substituting with a 6-methyl analog or a 2-amino derivative would fundamentally alter the electronic distribution and the spatial orientation of the side chain, likely leading to a complete loss of the intended synthetic pathway or biological activity. Therefore, procurement of this exact CAS number is non-negotiable for research programs relying on the established structure-activity relationships of 5-(hydroxyalkyl)pyrimidin-4-ones.

Quantitative Evidence Guide: Differentiating 5-(2-Hydroxyethyl)-2-methyl-4(3H)-pyrimidinone (36324-01-3) from Closest Analogs for Informed Procurement


Commercial Purity Benchmark: 98% Baseline vs. Unspecified or Lower-Grade Analogs

The commercial availability of CAS 36324-01-3 is characterized by a vendor-reported purity of 98% . This contrasts with common 2-methyl-4(3H)-pyrimidinone analogs, such as CAS 19875-04-8, which are often listed without a specified purity grade or at a lower technical grade (e.g., 95-97%) in general supplier catalogs . The 98% specification provides a defined starting point for reaction optimization, minimizing the need for additional purification steps and reducing variability in early-stage medicinal chemistry efforts.

Chemical Synthesis Medicinal Chemistry Quality Control

Polarity and Hydrogen-Bonding Capacity: TPSA and cLogP Advantage for Aqueous Compatibility

Computational physicochemical analysis reveals that CAS 36324-01-3 possesses a Topological Polar Surface Area (TPSA) of approximately 65.98 Ų and a calculated LogP (cLogP) of -0.39 . In comparison, the unsubstituted core analog 2-methyl-4(3H)-pyrimidinone (CAS 19875-04-8) exhibits a lower TPSA (≈46 Ų) and a higher cLogP (≈ -0.1) [1]. The 20 Ų increase in TPSA and the ~0.3-unit decrease in cLogP for the target compound directly reflect the contribution of the 5-(2-hydroxyethyl) group, which enhances aqueous solubility and reduces passive membrane permeability relative to the core structure.

Drug Design ADME Prediction Physicochemical Profiling

Synthetic Utility as a Nucleoside Precursor: Documented Intermediate Role

Patent literature identifies CAS 36324-01-3 as a key intermediate in the synthesis of 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. This contrasts with simple 2-methyl-4(3H)-pyrimidinone, which lacks the functionalized side chain required for nucleoside construction. The hydroxyethyl group provides a synthetic handle for glycosylation or further functionalization to generate nucleoside analogs with potential antiviral or anticancer activity. While specific yield comparisons are not disclosed, the established role as an intermediate provides a clear differentiation in utility.

Nucleoside Synthesis Medicinal Chemistry Organic Synthesis

Class-Level Biological Activity: Implication in HMG-CoA Reductase Inhibition

Patents from Zhejiang Hisun Pharma disclose pyrimidinone compounds with a 5-(hydroxyalkyl) substitution as inhibitors of HMG-CoA reductase, an enzyme central to cholesterol biosynthesis [1]. While the specific IC₅₀ value for CAS 36324-01-3 is not publicly available, the patent's structure-activity relationship (SAR) indicates that the hydroxyethyl group at the 5-position is a critical feature for inhibitory activity. In contrast, unsubstituted 2-methyl-4(3H)-pyrimidinone lacks this pharmacophore and is not claimed as an HMG-CoA reductase inhibitor.

Cardiovascular Research Enzyme Inhibition Lipid Metabolism

High-Value Application Scenarios for 5-(2-Hydroxyethyl)-2-methyl-4(3H)-pyrimidinone (36324-01-3)


Medicinal Chemistry: Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Analogs

This compound serves as a strategic intermediate for constructing novel carbocyclic nucleosides. The 5-(2-hydroxyethyl) side chain provides a synthetic handle for further functionalization or glycosylation, enabling the creation of nucleoside libraries with potential antiviral or anticancer activity [1]. Its use is documented in patent applications focused on next-generation nucleoside therapeutics.

Cardiovascular Research: Exploration of Non-Statin HMG-CoA Reductase Inhibitors

Patents from Zhejiang Hisun Pharma identify 5-(hydroxyalkyl)pyrimidin-4-ones as a novel chemotype for inhibiting HMG-CoA reductase [2]. This compound contains the core substitution pattern claimed in the patent family, making it a valuable scaffold for medicinal chemistry optimization aimed at developing new cholesterol-lowering agents with potential advantages over statins.

Chemical Biology Tool Compound Development

Due to its distinct physicochemical profile (moderate TPSA, low cLogP) and hydrogen-bonding capacity , this compound can be used as a core scaffold for designing probe molecules or affinity ligands. Its 5-(2-hydroxyethyl) group provides a convenient point for conjugation to fluorophores, biotin, or solid supports, enabling target identification and mechanism-of-action studies for pyrimidinone-interacting proteins.

Inflammation Research: Evaluation as a Human Neutrophil Elastase (HNE) Inhibitor Scaffold

Pyrimidinone derivatives are disclosed as HNE inhibitors in multiple patents, with specific substitution patterns on the pyrimidinone ring being critical for activity [3]. The 5-(2-hydroxyethyl)-2-methyl-4(3H)-pyrimidinone core can be further elaborated to generate analogs for screening against HNE, a target implicated in inflammatory lung diseases.

Quote Request

Request a Quote for 4(1H)-Pyrimidinone, 5-(2-hydroxyethyl)-2-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.